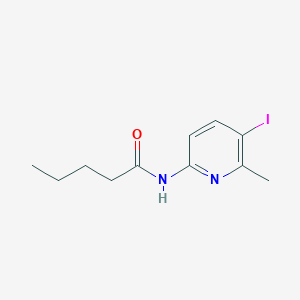![molecular formula C18H29N3O2S B4130513 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1-ethyl-4-piperidinyl)thiourea](/img/structure/B4130513.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1-ethyl-4-piperidinyl)thiourea
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1-ethyl-4-piperidinyl)thiourea, also known as DMTU, is a chemical compound with potential applications in scientific research. DMTU is a thiourea derivative that has been shown to possess antioxidant and anti-inflammatory properties. In
Mecanismo De Acción
The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1-ethyl-4-piperidinyl)thiourea is not fully understood. However, it is believed that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1-ethyl-4-piperidinyl)thiourea exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1-ethyl-4-piperidinyl)thiourea has been shown to possess a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, while decreasing the levels of oxidative stress markers such as malondialdehyde. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1-ethyl-4-piperidinyl)thiourea has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1-ethyl-4-piperidinyl)thiourea in lab experiments is its potential therapeutic applications in a variety of scientific research areas. Another advantage is its ability to scavenge ROS and inhibit the production of pro-inflammatory cytokines. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1-ethyl-4-piperidinyl)thiourea in lab experiments is its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research involving N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1-ethyl-4-piperidinyl)thiourea. One area of research could focus on the development of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1-ethyl-4-piperidinyl)thiourea derivatives with improved antioxidant and anti-inflammatory properties. Another area of research could focus on the potential therapeutic applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1-ethyl-4-piperidinyl)thiourea in the treatment of oxidative stress-related diseases and inflammatory diseases. Additionally, future research could explore the potential toxicity of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1-ethyl-4-piperidinyl)thiourea at high concentrations and the development of safer dosages for therapeutic use.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1-ethyl-4-piperidinyl)thiourea has been studied for its potential therapeutic applications in a variety of scientific research areas. It has been shown to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1-ethyl-4-piperidinyl)thiourea has also been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-ethylpiperidin-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-4-21-11-8-15(9-12-21)20-18(24)19-10-7-14-5-6-16(22-2)17(13-14)23-3/h5-6,13,15H,4,7-12H2,1-3H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFGTOPGJFOVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=S)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[3-(benzyloxy)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4130430.png)
![ethyl 5-benzyl-2-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4130437.png)
![5-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B4130444.png)

![1-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B4130460.png)
![N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B4130467.png)

![ethyl 5-benzyl-2-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4130481.png)

![N-cyclobutyl-5-{1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4130496.png)
![N-(4-methyl-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4130508.png)
![1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4130511.png)

![4-(2-furoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4130528.png)